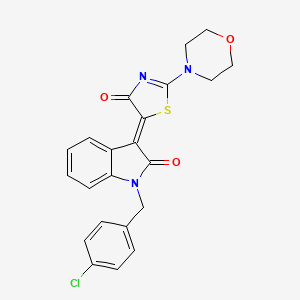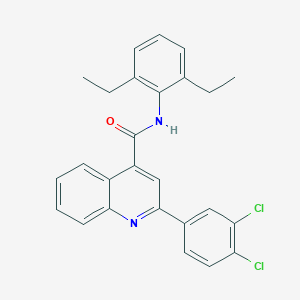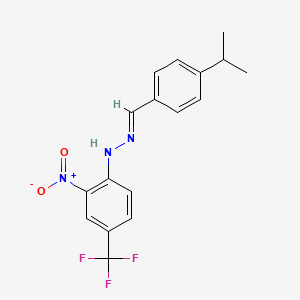![molecular formula C25H21F3N2O3S B11655423 {6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B11655423.png)
{6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE is a complex organic compound with a unique structure that includes benzoyl, benzyloxy, hydroxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(benzyloxy)phenol, which is then subjected to further reactions to introduce the benzoyl, hydroxy, and trifluoromethyl groups. Common reagents used in these reactions include benzyloxyphenol, benzoyl chloride, and trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyl group may produce alcohols.
Applications De Recherche Scientifique
5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the benzoyl, hydroxy, and trifluoromethyl groups.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in organic synthesis.
Uniqueness
5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H21F3N2O3S |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[4-hydroxy-6-(4-phenylmethoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-phenylmethanone |
InChI |
InChI=1S/C25H21F3N2O3S/c26-25(27,28)24(32)20(22(31)18-9-5-2-6-10-18)21(29-23(34)30-24)17-11-13-19(14-12-17)33-15-16-7-3-1-4-8-16/h1-14,20-21,32H,15H2,(H2,29,30,34) |
Clé InChI |
PQOYHSQLTFQGID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(NC(=S)N3)(C(F)(F)F)O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B11655345.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11655349.png)


![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)
![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B11655390.png)
![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655394.png)
![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)

![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11655407.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655413.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11655419.png)

